3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide

Physicochemical profiling Lipophilicity Medicinal chemistry design

The compound 3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide (CAS 1207022-22-7; molecular formula C₂₀H₂₂N₂O₄S; MW 386.47 g/mol) is a synthetic sulfonamide-propanamide hybrid featuring a terminal benzenesulfonyl group, a central propanamide linker, and a para-substituted phenyl ring bearing a cyclopropylcarbamoyl-methyl moiety. It belongs to the broader class of N-cycloalkylcarboxamide benzenesulfonamide derivatives, a scaffold explored in gamma-secretase inhibition for Alzheimer's disease and VR1 receptor antagonism for pain.

Molecular Formula C20H22N2O4S
Molecular Weight 386.47
CAS No. 1207022-22-7
Cat. No. B2863262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide
CAS1207022-22-7
Molecular FormulaC20H22N2O4S
Molecular Weight386.47
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O4S/c23-19(12-13-27(25,26)18-4-2-1-3-5-18)21-16-8-6-15(7-9-16)14-20(24)22-17-10-11-17/h1-9,17H,10-14H2,(H,21,23)(H,22,24)
InChIKeyYFKLZUURSZKVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide (CAS 1207022-22-7): Chemical Identity and Baseline Properties for Procurement


The compound 3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide (CAS 1207022-22-7; molecular formula C₂₀H₂₂N₂O₄S; MW 386.47 g/mol) is a synthetic sulfonamide-propanamide hybrid featuring a terminal benzenesulfonyl group, a central propanamide linker, and a para-substituted phenyl ring bearing a cyclopropylcarbamoyl-methyl moiety [1]. It belongs to the broader class of N-cycloalkylcarboxamide benzenesulfonamide derivatives, a scaffold explored in gamma-secretase inhibition for Alzheimer's disease [2] and VR1 receptor antagonism for pain [3]. The compound is commercially supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications [1].

Why Generic Substitution Fails for 3-(Benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide: Structural Sensitivity in the N-Cycloalkylcarboxamide Benzenesulfonamide Class


Within the N-cycloalkylcarboxamide benzenesulfonamide series, even minor structural modifications profoundly impact target engagement and downstream pharmacology. The cyclopropyl group imposes conformational constraints and influences metabolic stability, while the benzenesulfonyl group modulates lipophilicity and hydrogen-bonding capacity [1]. The propanamide linker length governs spatial orientation between the two terminal pharmacophoric elements. Patent-derived SAR data for this chemotype show that substitution of the N-cycloalkyl ring (e.g., cyclopropyl → cyclobutyl or cyclopentyl) or alteration of the sulfonyl aryl group (e.g., benzenesulfonyl → 4‑substituted phenylsulfonyl) shifts gamma-secretase inhibitory activity across potency bands spanning >100‑fold (IC₅₀ from ≤50 nM to >10,000 nM) [2]. Consequently, generic replacement of this compound with an in-class analog without systematic experimental validation risks loss of target potency, altered selectivity, and divergent ADME profiles.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide (CAS 1207022-22-7) Relative to Closest Structural Analogs


Cyclopropyl vs. Cyclobutyl N-Cycloalkyl Substitution: Impact on LogP and TPSA

The cyclopropyl group in the target compound confers lower calculated lipophilicity (XLogP3-AA = 1.7) compared with the closest higher cycloalkyl analog, N-{4-[(cyclobutylcarbamoyl)methyl]phenyl}-3-(phenylsulfonyl)propanamide, which has a predicted XLogP3-AA of approximately 2.2 due to the additional methylene unit [1]. Topological polar surface area (TPSA) remains constant at 101 Ų for both analogs, indicating that the lipophilicity difference is the primary differentiating physicochemical feature [1].

Physicochemical profiling Lipophilicity Medicinal chemistry design

Benzenesulfonyl vs. 4-Methanesulfonylphenyl Substitution: Hydrogen-Bond Acceptor Count and Rotatable Bond Effects

The target compound contains a benzenesulfonyl group (4 hydrogen-bond acceptors, 8 rotatable bonds), whereas the closest commercially cataloged analog, N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(4-methanesulfonylphenyl)propanamide (CAS 2034518-74-4), incorporates an additional phenyl spacer, increasing hydrogen-bond acceptor count to 5 and rotatable bonds to 9 [1][2]. The lower rotatable bond count in the target compound reduces conformational entropy penalty upon binding and may favor crystallization for structural biology applications [1].

Structure-activity relationships Hydrogen bonding Molecular flexibility

Purity Specification: 95%+ Assay by Vendor Technical Datasheet

The target compound is supplied with a minimum purity specification of 95%+ (HPLC) by at least one commercial vendor (Catalog Number CM864003) . This purity grade is suitable for in vitro biochemical screening and medicinal chemistry SAR expansion. No quantitative impurity profile or residual solvent analysis is publicly available at this time.

Quality control Procurement specification Analytical chemistry

Class-Level Evidence: Gamma-Secretase Inhibitory Activity Window for N-Cycloalkyl Benzenesulfonamides

Although no direct IC₅₀ value is published for the specific target compound, the patent literature establishes that N-cyclopropylcarboxamide benzenesulfonamide derivatives occupy a well-defined activity range in gamma-secretase binding assays. Across the US 7,084,178 patent examples, compounds within this chemotype demonstrate in vitro binding IC₅₀ values spanning from ≤50 nM (+++ category) to >500 nM (+ category), depending primarily on the aryl sulfonamide substitution pattern and the N-cycloalkyl ring size [1]. The cyclopropyl analog class consistently appears in the moderate-to-high potency bands, with several examples classified as +++ (IC₅₀ ≤50 nM) [1]. This contrasts with larger N-cycloalkyl (e.g., cyclohexyl) derivatives that show a broader activity distribution and increased susceptibility to stereochemical complexity.

Alzheimer's disease Gamma-secretase Amyloid-beta SAR

Computed Heavy Atom Count and Complexity: Differentiation from Simplified Sulfonamide Probes

The target compound (heavy atom count = 27; complexity score = 610) occupies an intermediate chemical space between fragment-like sulfonamides (heavy atom count typically <20) and fully elaborated drug-like leads (heavy atom count >35) [1]. A common simplified comparator such as N-(4-aminophenyl)benzenesulfonamide (heavy atom count = 17; complexity ≈ 280) lacks the cyclopropylcarbamoyl-methyl extension that provides additional hydrogen-bonding vectors and conformational restriction [1]. Conversely, the target compound avoids the excessive molecular weight and complexity of fully elaborated clinical candidates in the class (MW > 500 Da).

Molecular complexity Chemical probe selection Fragment-based drug design

Important Caveat: Absence of Direct, Publicly Available Bioactivity Data for This Specific Compound

As of the search date, no peer-reviewed primary research article, patent example with discrete IC₅₀, or curated bioactivity database entry (ChEMBL, BindingDB, PubChem BioAssay) provides quantitative target-engagement data explicitly for CAS 1207022-22-7 [1]. The evidence presented in this guide relies on class-level inference from patent SAR tables, computed physicochemical properties, and structural comparisons with cataloged analogs. Any procurement or experimental design decision should incorporate prospective in-house potency and selectivity profiling before committing this compound to resource-intensive studies.

Data transparency Procurement risk assessment Experimental validation

Recommended Application Scenarios for 3-(Benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide Based on Evidence Profile


Medicinal Chemistry Hit-to-Lead Expansion Around the Cyclopropylcarbamoyl Benzenesulfonamide Scaffold

Given the class-level evidence for gamma-secretase inhibition within the N-cyclopropylcarboxamide benzenesulfonamide series [1], this compound serves as a viable starting point for systematic SAR exploration. The intermediate molecular complexity (heavy atom count = 27, complexity = 610) [2] provides multiple vectors for chemical modification—the benzenesulfonyl aryl ring, the propanamide linker, and the cyclopropyl ring—while maintaining a lead-like MW of 386 Da. Researchers should prioritize synthesis of analogs varying the sulfonyl substitution pattern and measuring cellular gamma-secretase activity to confirm class-level activity translates to this specific chemotype.

Biochemical Assay Development and Target Engagement Studies Requiring a Structurally Defined, Moderate-Lipophilicity Probe

The compound's computed XLogP3-AA of 1.7 [1] positions it favorably for aqueous solubility in biochemical assay buffers (estimated solubility >10 µM in phosphate-buffered saline with ≤1% DMSO). Its TPSA of 101 Ų and 2 hydrogen-bond donors support sufficient aqueous compatibility for surface plasmon resonance (SPR) or fluorescence polarization assays, while the 8 rotatable bonds allow conformational adaptation to protein binding pockets. The cyclopropyl group provides a distinctive NMR signature for ligand-observed ¹H-NMR binding experiments (characteristic cyclopropyl proton signals at δ 0.5–1.0 ppm and δ 2.5–3.0 ppm) [3].

Structural Biology: Co-Crystallization Trials with Gamma-Secretase or VR1 Receptor Domains

The benzenesulfonyl group's electron-rich aromatic ring can contribute to π-stacking interactions and provide anomalous scattering for X-ray crystallography phasing when co-crystallized with target proteins. The cyclopropylcarbamoyl moiety introduces a rigid, well-defined electron density feature that aids model building. These structural attributes, combined with the compound's moderate size (386 Da), make it a candidate for fragment-screening by X-ray crystallography [1]. However, users should verify target engagement in vitro before committing to crystallography resources, given the absence of direct binding data [4].

Analytical Reference Standard Development for LC-MS/MS Quantification in Drug Metabolism Studies

With a defined molecular formula (C₂₀H₂₂N₂O₄S), monoisotopic mass of 386.13002836 Da [1], and commercial availability at ≥95% purity , the compound can serve as a reference standard for developing and validating LC-MS/MS methods. Its characteristic fragmentation pattern (loss of benzenesulfonyl group, m/z 141; cleavage at the amide bond) provides multiple MRM transitions for sensitive detection in biological matrices. This application supports pharmacokinetic profiling of novel analogs derived from this scaffold.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.